molecular formula C6H10N2O4 B13427741 Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester

Cat. No.: B13427741
M. Wt: 174.15 g/mol
InChI Key: CCTLVTNIBLZOKY-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester is a synthetic organic compound characterized by a thiazole ring, an acetyloxyimino group, and an ethyl ester moiety.

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

ethyl (2E)-2-acetyloxyimino-2-aminoacetate

InChI

InChI=1S/C6H10N2O4/c1-3-11-6(10)5(7)8-12-4(2)9/h3H2,1-2H3,(H2,7,8)

InChI Key

CCTLVTNIBLZOKY-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\OC(=O)C)/N

Canonical SMILES

CCOC(=O)C(=NOC(=O)C)N

Origin of Product

United States

Preparation Methods

Oxime Formation on Ethyl 2-Aminoacetate

The initial step involves the conversion of ethyl 2-aminoacetate to its oxime derivative. This is generally achieved by reaction with hydroxylamine or an equivalent oxime donor under controlled pH and temperature conditions to ensure selective formation of the (2Z)-oxime.

  • Reaction Conditions:
    • Solvent: Typically aqueous or alcoholic media
    • Temperature: 0–25 °C to avoid isomerization
    • pH: Slightly acidic to neutral to favor oxime formation without decomposition

Acetylation of the Oxime Hydroxyl Group

Following oxime formation, the hydroxyl group of the oxime is acetylated to yield the acetyloxyimino functionality.

  • Reagents: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine
  • Solvent: Anhydrous dichloromethane or similar aprotic solvents
  • Temperature: 0–5 °C initially, then allowed to warm to room temperature
  • Workup: Aqueous quenching followed by organic extraction and purification via recrystallization or chromatography

This step requires careful control to prevent overacetylation or hydrolysis.

Alternative Synthetic Strategy: Modified Yamaguchi-Type Esterification

Recent advances in oxime ester chemistry suggest that modified Yamaguchi reagents can be employed to synthesize oxime esters efficiently, which may be adapted for this compound synthesis.

  • Reagent Example: (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY)
  • Mechanism: Involves formation of an activated ester intermediate that undergoes nucleophilic substitution with an amino acid derivative
  • Advantages:
    • High yields with racemization suppression
    • Mild reaction conditions
    • Recyclable reagents and byproducts
  • Typical Conditions:
    • Solvent: Dry dichloromethane
    • Base: DIPEA (N,N-diisopropylethylamine)
    • Catalyst: DMAP (4-dimethylaminopyridine)
    • Temperature: 0 °C to room temperature
  • Outcomes: Efficient formation of oxime esters with minimal side reactions and good stereochemical control.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Oxime formation Ethyl 2-aminoacetate + hydroxylamine, pH ~6-7, 0–25 °C 80–90 Requires pH and temperature control to avoid isomerization
Acetylation of oxime hydroxyl Acetic anhydride, pyridine, 0–5 °C to RT 85–95 Sensitive to moisture; requires anhydrous conditions
Modified Yamaguchi esterification TCBOXY, DIPEA, DMAP, DCM, 0 °C to RT 90–95 Provides racemization-free, high-purity product

Research Findings and Practical Considerations

  • Stereochemical Integrity: The (2Z) configuration of the oxime is critical for the biological activity and reactivity of the compound. Both classical acetylation and modified Yamaguchi methods preserve this stereochemistry effectively when performed under controlled conditions.

  • Purification: Due to the compound's sensitivity, purification is best achieved by recrystallization from non-polar solvents or by silica gel chromatography under inert atmosphere to prevent hydrolysis.

  • Storage: The compound is stable under dry, room temperature conditions but should be protected from moisture and strong acids or bases.

  • Safety: Standard laboratory precautions for handling oxime esters and acetylating agents apply, including use of gloves, eye protection, and working under a fume hood.

Summary and Outlook

The preparation of this compound involves a two-step process of oxime formation followed by acetylation, or alternatively, a one-step modified Yamaguchi-type esterification using advanced coupling reagents. The latter offers advantages in yield, stereochemical control, and environmental impact due to recyclable byproducts. Continued research into coupling reagents and mild synthetic protocols is likely to further optimize the synthesis of this and related oxime ester compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s reactivity and properties.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of β-amino esters and other complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving amino acids and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the imino group can participate in condensation reactions. The amino group can engage in substitution and addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications/Notes
Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester (Inferred) Likely C₉H₁₃N₃O₅S* ~300–350* Thiazole, acetyloxyimino, ethyl ester Antibiotic precursor/side-chain
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetate C₈H₁₁N₃O₃S 229.25 Thiazole, methoxyimino, ethyl ester Intermediate for cephalosporins
Cefixime Ethyl Ester Sodium Salt C₁₈H₁₈N₅NaO₇S₂ 503.48 Bicyclic β-lactam, vinyl, thiazole Cephalosporin impurity
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate C₁₀H₁₃N₃O₅S 287.29 Thiazole, methoxycarbonyl, methyl ester Antibiotic synthesis intermediate
Diethyl iminodiacetate C₈H₁₅NO₄ 189.21 Ethoxycarbonyl, secondary amine Chelating agent, solvent
Key Observations:
  • Biological Relevance: Thiazole-containing compounds (e.g., ) are critical in cephalosporin antibiotics, where the imino and ester groups contribute to bacterial cell wall synthesis inhibition .
  • Synthetic Utility: Methoxycarbonylmethoxyimino derivatives (e.g., ) demonstrate the importance of alkoxy groups in stabilizing intermediates during synthesis.

Physicochemical Properties

  • Solubility: While solubility data for the target compound are absent, related esters (e.g., propanoic acid esters with acetyloxy groups) show moderate aqueous solubility influenced by ester chain length and substituent polarity .
  • Stability: Crystal structures of thiazole derivatives (e.g., ) reveal stabilization via hydrogen bonding (N–H⋯O/N) and π-π stacking, which may extend to the acetyloxyimino variant.

Biological Activity

Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester, with the molecular formula C₇H₁₃N₃O₃ and CAS number 2145113-84-2, is a compound of significant interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features an acetyloxy group and an imino group attached to an amino acid backbone, which contributes to its unique reactivity and potential biological applications. The molecular weight is approximately 174.15 g/mol, indicating a moderate size suitable for various biological interactions.

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antibacterial properties. The presence of the imino group may enhance interactions with bacterial enzymes or receptors.
  • Enzyme Inhibition : The acetyloxy group may facilitate interactions with certain enzyme active sites, potentially acting as a reversible inhibitor.
  • Receptor Modulation : Its structural analogs have shown potential in modulating neurotransmitter receptors, suggesting that this compound may also interact with similar pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameStructureUnique Features
Ethyl AcetoacetateC₆H₈O₄Used in organic synthesis; exhibits keto-enol tautomerism.
Ethyl GlycinateC₄H₉NO₂Simple amino acid ester; used in peptide synthesis.
Ethyl L-ValinateC₇H₁₅NO₂Contains branched-chain amino acid; used in nutritional supplements.
This compound C₇H₁₃N₃O₃ Unique combination of acetyloxy and imino functionalities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining ethyl esters with acetyloxy derivatives under acidic conditions.
  • Amino Acid Derivatives : Utilizing known amino acid derivatives as starting materials to introduce the acetyloxy and imino groups.

Case Studies and Research Findings

Research has indicated that the biological activity of compounds similar to this compound can be promising:

  • Antibacterial Studies : A study demonstrated that derivatives of amino acid esters exhibited significant antibacterial activity against drug-resistant strains, suggesting potential applications in antibiotic development .
  • Neurotransmitter Interaction : Analogous compounds have been shown to interact with serotonin receptors, providing insights into their potential use in treating neurological disorders .

Q & A

Q. What are the optimized synthetic routes for Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester, and how do reaction conditions influence yield?

The synthesis typically involves coupling α-imino esters with acetyloxyamine derivatives under acidic or catalytic conditions. For example, analogous protocols for thiazolyl-imino esters (e.g., 2-aminothiazol-4-yl derivatives) use refluxing acetic acid with sodium acetate to stabilize intermediates, achieving yields of 60–75% after recrystallization . Key variables include:

  • Catalyst choice : Copper(I) or silver(I) salts enhance nucleophilic attack in carbenoid reactions .
  • Temperature : Reflux conditions (~110°C) improve imine formation but may risk ester hydrolysis.
  • Workup : Washing with acetic acid and ethanol removes unreacted starting materials .

Q. How can structural elucidation of this compound be performed using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR identify the (Z)-configuration of the imino group and ester linkage. For example, the acetyloxyimino proton typically resonates at δ 8.2–8.5 ppm .
  • IR : Stretching frequencies at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (imine C=N) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ expected for C9_9H14_{14}N2_2O4_4: 215.1022) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Light sensitivity : Store at 4°C in amber vials to prevent photodegradation of the imino group .
  • Moisture : Anhydrous conditions (e.g., molecular sieves) minimize ester hydrolysis.
  • Long-term stability : Lyophilization extends shelf life >6 months at -20°C .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts provide optimal stereocontrol?

Chiral Lewis acid catalysts enable enantioselective imino ester formation:

  • BINAP–copper(I) complexes : Achieve up to 72% ee for cis-aziridine intermediates via nucleophilic attack on coordinated α-imino esters .
  • Chiral phosphoric acids : With Hantzsch ester reductants, enantiomeric excesses of 94–99% are reported for analogous α-amino esters using 5 mol% catalyst in toluene .

Q. What computational methods are suitable for predicting the reactivity and tautomeric equilibria of the acetyloxyimino group?

  • DFT calculations : Model tautomerization between (Z)- and (E)-imino configurations. B3LYP/6-31G(d) level predicts energy barriers of ~25 kcal/mol for isomerization .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide structural modifications .

Q. How does this compound interact with bacterial enzymes, and what structural features drive its antibacterial activity?

  • Mode of action : The acetyloxyimino group mimics natural substrates (e.g., D-alanyl-D-alanine in peptidoglycan synthesis), inhibiting transpeptidases .

  • Structure-activity relationships (SAR) :

    ModificationEffect on MIC (μg/mL)Reference
    Ethyl ester → Methyl esterReduced activity (MIC ↑ 4×)
    (Z)-imino → (E)-iminoLoss of activity (MIC >128)

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Batch variability : Confirm purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) to minimize pH- or solvent-dependent discrepancies .
  • Resistance mechanisms : Co-administer β-lactamase inhibitors (e.g., clavulanic acid) to suppress enzymatic degradation .

Methodological Recommendations

  • Synthetic protocols : Pre-activate imino precursors with trimethylsilyl chloride to enhance electrophilicity .
  • Analytical QC : Use chiral columns (e.g., Chiralpak IA) for enantiopurity assessment .
  • Biological assays : Pair Kirby-Bauer disk diffusion with time-kill kinetics to validate bacteriostatic vs. bactericidal effects .

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